physicochemical properties of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide
physicochemical properties of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide
An In-Depth Technical Guide to the Physicochemical Properties of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Preamble: Navigating the Known and the Novel
In the landscape of pharmaceutical sciences, the precise characterization of a molecule's physicochemical properties is the bedrock upon which its development stands. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADMET) profile, ultimately dictating its therapeutic potential and formulation strategies.[1][2] This guide focuses on N-(2,3-dihydroxypropyl)-4-hydroxybenzamide, a derivative of 4-hydroxybenzamide.
Section 1: The Core Moiety - 4-Hydroxybenzamide
To understand the derivative, we must first appreciate its foundation. 4-Hydroxybenzamide is a simple benzamide that has been explored in various contexts, including as a precursor in the synthesis of more complex molecules. Its physicochemical properties provide a crucial baseline for predicting the behavior of its N-substituted derivatives.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₂ | [3] |
| Molecular Weight | 137.14 g/mol | [3] |
| Appearance | White crystalline solid or powder | [4] |
| Melting Point | 161-162 °C | [5] |
| Solubility | Low solubility in water; soluble in ethanol and esters. | [4] |
| logP (Octanol/Water) | 0.491 (Calculated) | [6] |
Section 2: Synthesis of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide: A Proposed Pathway
The introduction of the N-(2,3-dihydroxypropyl) group can be achieved through a standard amidation reaction. A plausible and efficient method involves the reaction of a 4-hydroxybenzoic acid derivative with 3-amino-1,2-propanediol. To ensure a successful reaction and high yield, activation of the carboxylic acid is a key step.
Proposed Synthetic Scheme
Caption: Proposed synthesis of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide.
Detailed Experimental Protocol: Synthesis and Purification
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybenzoic acid (1 equivalent) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (CH2Cl2).
-
Carboxylic Acid Activation: To this solution, add a suitable activating agent. Common choices include dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst, or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt). Stir the mixture at room temperature for 30 minutes to form the activated ester.
-
Amine Addition: In a separate flask, dissolve 3-amino-1,2-propanediol (1.1 equivalents) in the same anhydrous solvent. Add this solution dropwise to the activated 4-hydroxybenzoic acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
If using DCC, a urea byproduct will precipitate. Filter the reaction mixture to remove the solid.
-
Dilute the filtrate with a suitable organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl) to remove unreacted amine, and then with a saturated sodium bicarbonate solution to remove unreacted acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel, using a gradient of methanol in dichloromethane or ethyl acetate to elute the final compound.
Section 3: Physicochemical Characterization: Protocols and Expected Outcomes
Solubility Profile
Anticipated Impact of the N-(2,3-dihydroxypropyl) Group: The addition of a dihydroxypropyl moiety, with its two hydroxyl groups, is expected to significantly increase the hydrophilicity of the molecule compared to 4-hydroxybenzamide. This should result in a marked increase in aqueous solubility and a decrease in solubility in non-polar organic solvents.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
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Preparation: Add an excess amount of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, acetone, and octanol).
-
Equilibration: Seal the vials and agitate them in a constant temperature shaker bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
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Sample Collection: Carefully withdraw a known volume of the supernatant (the saturated solution).
-
Quantification: Dilute the collected supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Data Reporting: Express the solubility in mg/mL or mol/L at the specified temperature.
Caption: Workflow for solubility determination using the shake-flask method.
Melting Point
Anticipated Impact: The introduction of the dihydroxypropyl group increases the molecular weight and introduces strong hydrogen bonding capabilities. This is likely to result in a different crystal packing and a melting point that could be either higher or lower than that of 4-hydroxybenzamide, depending on the efficiency of the new crystal lattice.
Experimental Protocol: Melting Point Determination
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Sample Preparation: Ensure the purified N-(2,3-dihydroxypropyl)-4-hydroxybenzamide is a fine, dry powder.
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Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
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Measurement: Place the capillary tube in a calibrated melting point apparatus.
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Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.
Dissociation Constant (pKa)
Anticipated Impact: The primary ionizable proton in N-(2,3-dihydroxypropyl)-4-hydroxybenzamide is on the phenolic hydroxyl group. The N-substitution is not expected to drastically alter the pKa of this group compared to 4-hydroxybenzamide, as the dihydroxypropyl group is not strongly electron-withdrawing or donating. However, a slight change is possible due to subtle electronic and steric effects.
Experimental Protocol: pKa Determination by Potentiometric Titration
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Solution Preparation: Prepare a solution of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide of known concentration in a suitable solvent system (e.g., water or a water-methanol mixture).
-
Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.
Partition Coefficient (logP)
Anticipated Impact: The logP value is a measure of a compound's lipophilicity.[7] The two hydroxyl groups on the N-propyl substituent will significantly increase the polarity of the molecule, leading to a lower logP value compared to 4-hydroxybenzamide.[8] This indicates a more hydrophilic character.
Experimental Protocol: logP Determination (Shake-Flask Method)
-
System Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer, e.g., PBS pH 7.4). Pre-saturate the octanol with the aqueous phase and vice-versa.
-
Compound Addition: Dissolve a known amount of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide in the aqueous phase.
-
Partitioning: Add a known volume of the octanol phase and shake the mixture vigorously for a set period to allow for partitioning.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a validated analytical method like HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Chemical Stability
Anticipated Impact: The amide bond in benzamides can be susceptible to hydrolysis under acidic or basic conditions. The stability of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide is expected to be pH-dependent.[9]
Experimental Protocol: Forced Degradation Study
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent.
-
Stress Conditions: Aliquot the stock solution into separate vials and subject them to various stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at a controlled temperature (e.g., 80°C).[10]
-
Base Hydrolysis: Add 0.1 M NaOH and heat at a controlled temperature.[10]
-
Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature.[10]
-
Photostability: Expose the solution to UV light.
-
Thermal Stress: Heat the solid compound at a high temperature.
-
-
Time Points: At specified time intervals, withdraw samples from each condition.
-
Analysis: Neutralize the acid and base samples, then dilute all samples appropriately. Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
Section 4: Conclusion and Future Directions
This guide provides a comprehensive framework for the synthesis and physicochemical characterization of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide. While the properties of the parent molecule, 4-hydroxybenzamide, offer a valuable starting point, the addition of the N-(2,3-dihydroxypropyl) group is predicted to significantly influence its solubility and lipophilicity. The detailed experimental protocols outlined herein are designed to enable researchers to generate the robust data necessary to fully understand this novel compound. The empirical determination of these properties is an essential next step in unlocking its potential in drug discovery and development.
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